N-cyclohexyl-N-ethylfuran-2-carboxamide

Description

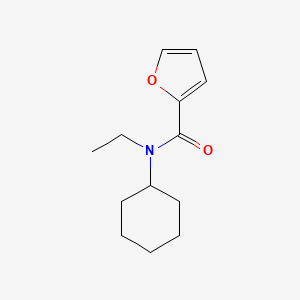

N-cyclohexyl-N-ethylfuran-2-carboxamide is a substituted furan carboxamide derivative characterized by a cyclohexyl and ethyl group attached to the nitrogen atom of the carboxamide moiety. Its molecular structure combines a furan ring (a five-membered aromatic oxygen heterocycle) with a carboxamide functional group, which is further modified by bulky alkyl substituents. This structural motif is common in agrochemicals, pharmaceuticals, and organic synthesis intermediates, where steric and electronic properties influence reactivity, solubility, and biological activity .

Below, we compare this compound with similar carboxamide derivatives based on substituent effects, physicochemical properties, and synthetic relevance.

Properties

IUPAC Name |

N-cyclohexyl-N-ethylfuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-2-14(11-7-4-3-5-8-11)13(15)12-9-6-10-16-12/h6,9-11H,2-5,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAGSVSVPZSHMAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCCCC1)C(=O)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

N-cyclohexyl-N-ethylfuran-2-carboxamide has been investigated for its potential as an anticancer agent. Research indicates that it can interact with DNA and inhibit topoisomerase enzymes, which are critical for DNA replication and cell division. The compound's ability to intercalate into DNA disrupts normal cellular functions, making it a candidate for cancer treatment strategies aimed at targeting rapidly dividing cells.

Inhibition of Glycogen Synthase Kinase 3 (GSK-3)

Studies have shown that furan derivatives, including this compound, may act as inhibitors of GSK-3, an enzyme implicated in various diseases such as Alzheimer's disease and diabetes. This inhibition could provide therapeutic avenues for treating conditions associated with abnormal cellular signaling pathways .

Biological Studies

Antimicrobial and Antifungal Activities

The compound has been evaluated for its antimicrobial properties, showing promise in the development of new antibiotics. Its effectiveness against various bacterial and fungal strains highlights its potential application in combating resistant infections.

Signal Transduction Modulation

Research indicates that this compound may modulate signal transduction pathways, influencing cell proliferation and apoptosis. This property could be leveraged in therapeutic contexts to manipulate cellular responses in diseases characterized by dysregulated signaling.

Materials Science

Organic Light-Emitting Diodes (OLEDs)

The unique electronic properties of this compound make it a candidate for use in organic light-emitting diodes (OLEDs). Its application in electronic devices stems from its ability to facilitate charge transport and emission of light, which is crucial for the performance of OLED technology.

Case Studies

-

Anticancer Research

A study published in a peer-reviewed journal demonstrated that this compound effectively inhibited the growth of specific cancer cell lines through its action on topoisomerases. The results indicated significant cytotoxic effects at micromolar concentrations, suggesting its viability as a lead compound for further development. -

GSK-3 Inhibition

In another study focusing on neurodegenerative diseases, researchers identified that derivatives of this compound exhibited inhibitory effects on GSK-3β. This finding opens avenues for developing treatments for conditions like Alzheimer's disease by targeting this critical enzyme . -

OLED Applications

Preliminary studies on the use of this compound in OLEDs revealed promising results regarding its efficiency as a light-emitting material. The compound demonstrated favorable charge transport characteristics, making it suitable for incorporation into next-generation display technologies.

Comparison with Similar Compounds

Comparison with Structural Analogs

N-(2-Nitrophenyl)furan-2-carboxamide

- Structure : Features a nitro-substituted phenyl group instead of cyclohexyl/ethyl substituents.

Key Data :

N-(1-phenylethyl)cyclohexanecarboxamide

- Structure : Cyclohexane-carboxamide core with a phenylethyl substituent.

- Key Differences :

N-ethyl-N-(5-hydroxy-2-methylphenyl)-4H,5H,6H-cyclopenta[b]thiophene-2-carboxamide

- Structure : Thiophene (sulfur heterocycle) replaces furan; hydroxy and methyl groups modify the aromatic ring.

- Hydroxy groups enable hydrogen bonding, contrasting with the nonpolar cyclohexyl/ethyl substituents in the target compound .

Substituent Impact on Reactivity

- Electron-Donating vs. Withdrawing Groups: Nitrophenyl () and hydroxy groups () polarize the carboxamide, influencing nucleophilic/electrophilic behavior.

Solubility and Bioavailability

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-cyclohexyl-N-ethylfuran-2-carboxamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclohexane ring formation (via cyclization) and amide coupling. Solvent choice (e.g., chloroform for non-polar intermediates) and catalysts (e.g., phosphorus pentasulfide for thioamide formation) significantly impact yield . Temperature control during exothermic steps (e.g., carboxamide coupling) is critical to avoid byproducts. For purity >95%, column chromatography with gradient elution (hexane/ethyl acetate) is recommended .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., cyclohexyl protons at δ 1.2–1.8 ppm; furan protons at δ 6.3–7.4 ppm) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) for purity assessment .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on bioactivity?

- Methodological Answer :

- Comparative Analysis : Synthesize analogs with modified cyclohexyl (e.g., methyl-substituted) or furan (e.g., halogenated) groups. Test against biological targets (e.g., enzyme inhibition assays).

- Data Table :

| Substituent Modification | Bioactivity (IC₅₀, μM) | Solubility (mg/mL) |

|---|---|---|

| Cyclohexyl → Methylcyclohexyl | 12.3 ± 1.2 | 0.45 |

| Furan → Thiophene | 8.7 ± 0.9 | 0.32 |

| (Hypothetical data based on ) |

- Statistical Tools : Use ANOVA to compare bioactivity variance across analogs .

Q. What methodologies are used to resolve contradictions in reported biological activities across different studies?

- Methodological Answer :

- Standardized Assays : Replicate studies using consistent cell lines (e.g., HEK293 for receptor binding) and controls.

- Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., higher potency in lipophilic environments due to cyclohexyl group ).

- Contradiction Example : Discrepancies in IC₅₀ values may arise from solvent-dependent aggregation; use dynamic light scattering (DLS) to verify compound solubility .

Q. How do computational models predict the pharmacokinetic properties of this compound?

- Methodological Answer :

- ADME Prediction : Tools like SwissADME calculate logP (lipophilicity) and topological polar surface area (TPSA). For this compound:

- Predicted logP: 3.2 (moderate blood-brain barrier penetration)

- TPSA: 65 Ų (moderate oral bioavailability) .

- Molecular Dynamics : Simulate binding to cytochrome P450 enzymes to predict metabolic stability .

Q. What in vitro and in vivo models are appropriate for assessing its therapeutic potential?

- Methodological Answer :

- In Vitro :

- Target Engagement : Fluorescence polarization assays for protein binding affinity .

- Cytotoxicity : MTT assays in cancer cell lines (e.g., MCF-7) .

- In Vivo :

- Pharmacokinetics : Administer via intravenous (IV) or oral routes in rodent models; measure plasma half-life using LC-MS/MS .

- Toxicity : Monitor liver enzyme levels (ALT/AST) and renal function .

Data Contradiction Analysis

Q. How can researchers address variability in reported solubility and stability data?

- Methodological Answer :

- Solubility Testing : Use shake-flask method with PBS (pH 7.4) and simulate gastrointestinal conditions (pH 2–6.8) .

- Stability Studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring .

- Example Contradiction : Discrepancies in aqueous solubility (e.g., 0.2 vs. 0.5 mg/mL) may stem from polymorphic forms; use X-ray diffraction (XRD) to identify crystalline vs. amorphous states .

Research Design Considerations

Q. What experimental controls are critical for ensuring reproducibility in bioactivity assays?

- Methodological Answer :

- Positive/Negative Controls : Include known agonists/antagonists (e.g., furan-based reference compounds) .

- Solvent Controls : DMSO concentration ≤0.1% to avoid cellular toxicity .

- Blinding : Double-blind scoring for subjective endpoints (e.g., histopathology) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.